molecular formula C21H17BrClN5O B8346283 N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

Cat. No. B8346283
M. Wt: 470.7 g/mol
InChI Key: LDZXBXBDJRISNL-UHFFFAOYSA-N
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Patent
US09101632B2

Procedure details

To a stirred heterogeneous mixture of compound 214 (2.92 g, 6.20 mmol) and DCM (60 mL) was added trifluoroacetic acid (4.75 mL, 62.0 mmol), followed by anisole (1.36 mL, 12.4 mmol), and the mixture was stirred further at room temperature for 42 h. It was poured into petroleum ether (600 mL) and stirred at room temperature for ca. 20 min. Petroleum ether layer was decanted and discarded. The process was repeated with more petroleum ether (300 mL). To the solid left behind was added 5M NH3 (80 mL) at 0° C. and stirred at room temperature for 15 min. The solid was collected and washed successively with water (6×10 mL), petroleum ether-ethyl acetate=3:1 (3×20 mL), and dried to give N4-(3-bromo-4-chlorophenyl)pyrido[3,4-d]-pyrimidine-4,6-diamine (223) (2.17 g, 100%), mp 271-274° C.; 1H NMR δ [(CD3)2SO] 9.82 (s, 1H), 8.72 (s, 1H), 8.44 (d, J=2.3 Hz, 1H), 8.42 (s, 1H), 7.97 (dd, J=8.8, 2.3 Hz, 1H, 7.62 (d, J=8.8 Hz, 1H), 7.14 (s, 1H), 6.30 (s, 2H). Anal. Calcd for C13H9BrClN5.0.6H2O: C, 43.20; H, 2.85; N, 19.38. Found C, 43.00; H, 2.95; N, 19.12.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH:20]CC4C=CC(OC)=CC=4)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH2:20])[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)NCC2=CC=C(C=C2)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
petroleum ether
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred further at room temperature for 42 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for ca. 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Petroleum ether layer was decanted
WAIT
Type
WAIT
Details
To the solid left behind
ADDITION
Type
ADDITION
Details
was added 5M NH3 (80 mL) at 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed successively with water (6×10 mL), petroleum ether-ethyl acetate=3:1 (3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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